Tyrphostin AG30

EGFR c-ErbB c-Kit

Tyrphostin AG30 (AG30) is a synthetic low-molecular-weight compound belonging to the tyrphostin family of protein tyrosine kinase (PTK) inhibitors. Chemically designated as (E)-2-cyano-3-(3,4-dihydroxyphenyl)acrylic acid , AG30 exhibits primary inhibitory activity against the epidermal growth factor receptor (EGFR/ErbB1/c-ErbB).

Molecular Formula C10H7NO4
Molecular Weight 205.17 g/mol
CAS No. 122520-79-0
Cat. No. B1664423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyrphostin AG30
CAS122520-79-0
SynonymsAG 30;  AG-30;  AG30
Molecular FormulaC10H7NO4
Molecular Weight205.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=C(C#N)C(=O)O)O)O
InChIInChI=1S/C10H7NO4/c11-5-7(10(14)15)3-6-1-2-8(12)9(13)4-6/h1-4,12-13H,(H,14,15)/b7-3+
InChIKeyCJMWBHLWSMKFSM-XVNBXDOJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tyrphostin AG30 (CAS 122520-79-0): Baseline Characterization of a Selective EGFR Tyrosine Kinase Inhibitor for Research Procurement


Tyrphostin AG30 (AG30) is a synthetic low-molecular-weight compound belonging to the tyrphostin family of protein tyrosine kinase (PTK) inhibitors. Chemically designated as (E)-2-cyano-3-(3,4-dihydroxyphenyl)acrylic acid [1], AG30 exhibits primary inhibitory activity against the epidermal growth factor receptor (EGFR/ErbB1/c-ErbB) . The compound functions by binding to the EGFR kinase domain, thereby preventing autophosphorylation and downstream signaling . AG30 is specifically recognized in the MeSH thesaurus as a tyrphostin with a well-defined chemical structure and is employed as a research tool in cellular signaling and cancer biology studies [1].

Why Generic Substitution Fails: Divergent Selectivity Profiles Among Tyrphostin Analogs Render Tyrphostin AG30 Non-Interchangeable for c-ErbB-Specific Studies


Within the tyrphostin chemical class, minor structural modifications yield profoundly divergent target selectivity profiles. Tyrphostin AG30 demonstrates a marked preference for c-ErbB (EGFR) over c-Kit, a selectivity that is not conserved among structurally similar analogs such as AG1296, which preferentially inhibits c-Kit and PDGFR [1]. Furthermore, AG30 does not induce off-target transcriptional activation of NO-dependent genes, unlike benzylidenemalononitrile tyrphostins such as AG-126, which potently upregulate HO-1 expression [2]. These functional differences underscore that generic substitution with an alternative tyrphostin—even one also described as an "EGFR inhibitor"—would fundamentally alter the biological readout in cellular systems, rendering experimental results non-comparable and procurement based solely on class membership scientifically unsound.

Product-Specific Quantitative Evidence Guide: Tyrphostin AG30 Differentiation Relative to Closest Analogs and In-Class Candidates


Functional Selectivity for c-ErbB (EGFR) Over c-Kit: Direct Head-to-Head Comparison in Primary Erythroblasts

In a direct comparative study using primary avian erythroid progenitors, the c-ErbB-specific tyrphostin AG30 specifically blocked STAT5 activation and self-renewal induced by c-ErbB, whereas c-Kit-specific tyrphostins (e.g., AG1296) selectively inhibited the biological function of c-Kit without affecting c-ErbB signaling [1]. This demonstrates functional selectivity for the EGFR/c-ErbB axis over the c-Kit signaling pathway.

EGFR c-ErbB c-Kit STAT5 erythroblast self-renewal

Lack of Off-Target Gene Regulatory Activity Compared to AG-126: Cross-Study Comparison in U-937 Monocytic Cells

In U-937 monocytic cells, the benzylidenemalononitrile tyrphostin AG-126 potently induces expression of heme oxygenase 1 (HO-1) with a fold-change reaching 300, whereas structurally related AG30 is completely ineffective as a regulator of gene expression [1]. This absence of transcriptional activation is attributed to the lack of a 4-nitro or 4-methoxy group in AG30's benzene ring.

gene expression HO-1 off-target tyrphostin

EGFR Kinase Inhibitory Potency (IC50) in A431 Human Epidermoid Carcinoma Cells: Cross-Study Comparison with AG490

Tyrphostin AG30 inhibits the epidermal growth factor receptor (EGFR) in human A431 cells with an IC50 of 30,000 nM (30 µM) . For context, another tyrphostin, AG490 (Tyrphostin B42), exhibits an IC50 of 100 nM (0.1 µM) for EGFR in comparable cellular assays , indicating that AG30 is substantially less potent as a direct EGFR kinase inhibitor, a characteristic that may be advantageous when partial or nuanced inhibition is desired.

EGFR IC50 A431 tyrphostin kinase inhibition

EGFR Kinase Binding Affinity (Ki) for EGF-Dependent Autophosphorylation: Quantitative Baseline for Mechanistic Studies

Tyrphostin AG30 demonstrates a Ki value of 70,000 nM (70 µM) for inhibition of EGF-dependent autophosphorylation of the EGFR kinase . This relatively modest affinity contrasts with high-affinity EGFR inhibitors like AG1478 (IC50 = 3 nM) , establishing AG30 as a low-affinity tool compound suitable for studies where weak, reversible inhibition is mechanistically informative.

EGFR Ki binding affinity autophosphorylation

In Vivo Antinociceptive Activity in CD-1 Mice: Quantitative Behavioral Pharmacology Data for Pain Model Studies

In CD-1 mice, Tyrphostin AG30 administered at a dose of 10 mg/kg produced a 31.8% inhibition of acetic acid-induced writhing, indicating measurable antinociceptive activity . This property, while not directly related to EGFR inhibition, distinguishes AG30 from other tyrphostins that have not been evaluated or shown to possess such in vivo behavioral effects.

antinociceptive in vivo pain behavioral pharmacology

Solubility in DMSO for In Vitro Formulation: Practical Procurement Consideration for Cell-Based Assays

Tyrphostin AG30 exhibits a solubility of 41 mg/mL (199.83 mM) in DMSO at 25°C . This high solubility facilitates preparation of concentrated stock solutions, reducing the volume of organic solvent required in cell culture experiments and minimizing potential vehicle-related artifacts.

solubility DMSO formulation in vitro

Best Research and Industrial Application Scenarios for Tyrphostin AG30 Based on Verified Differentiation Evidence


c-ErbB/EGFR-Specific Signal Transduction Studies Without c-Kit Pathway Interference

AG30 is ideally suited for experiments requiring selective inhibition of EGFR/c-ErbB signaling while preserving c-Kit function. This is particularly critical in hematopoietic progenitor studies where c-Kit and c-ErbB exert opposing effects on self-renewal versus differentiation. As demonstrated by Wessely et al. (1997), AG30 specifically blocks c-ErbB-induced STAT5 activation and self-renewal, while c-Kit-specific tyrphostins (e.g., AG1296) target the c-Kit axis without affecting c-ErbB [1]. Researchers investigating erythroid progenitor biology, stem cell factor (SCF) signaling, or cancers driven by EGFR/c-ErbB gain-of-function should prioritize AG30 over broader-spectrum tyrphostins to avoid confounding c-Kit inhibition.

Gene Expression Profiling and Transcriptional Studies Requiring Minimal Off-Target Activation

For experiments involving gene expression analysis or transcriptional reporter assays, AG30 offers a clean background devoid of the off-target transcriptional activation observed with benzylidenemalononitrile tyrphostins such as AG-126. Turpaev and Drapier (2009) reported that AG-126 induces up to a 300-fold increase in HO-1 expression, while AG30 is completely ineffective in this regard [2]. Therefore, AG30 is the preferred choice for studies linking EGFR inhibition to downstream transcriptional changes, as it eliminates the confounding variable of direct, kinase-independent gene activation.

Structure-Activity Relationship (SAR) and Comparative Pharmacology Studies

AG30's relatively low potency for EGFR (IC50 = 30,000 nM, Ki = 70,000 nM) compared to high-affinity analogs like AG1478 (IC50 = 3 nM) positions it as a valuable tool for SAR investigations and graded inhibition studies . Researchers can employ AG30 to probe the relationship between inhibitor binding affinity and cellular functional outcomes, or as a negative control for high-potency EGFR inhibitors. Its distinct chemical structure—featuring a catechol moiety and cyanoacrylate backbone—also provides a unique scaffold for medicinal chemistry optimization campaigns.

Behavioral Pharmacology and In Vivo Pain Model Studies

Unlike most tyrphostins that are exclusively used in vitro, AG30 has documented in vivo antinociceptive activity, reducing acetic acid-induced writhing by 31.8% at 10 mg/kg in CD-1 mice . This property expands AG30's utility to pain research and behavioral pharmacology, offering a differentiated in vivo application not shared by common analogs such as AG1478 or AG1296. Researchers studying the intersection of kinase signaling and pain perception may find AG30 a suitable starting point for further investigation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tyrphostin AG30

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.